(2-Bromo-5-(trifluoromethyl)phenyl)hydrazine
Description
Traditional Condensation Approaches Using Hydrazine Hydrate
Traditional synthetic routes for (2-bromo-5-(trifluoromethyl)phenyl)hydrazine often rely on the condensation of substituted benzaldehyde derivatives with hydrazine hydrate. A representative pathway involves the reaction of 2-bromo-5-(trifluoromethyl)benzaldehyde with excess hydrazine hydrate under reflux conditions. The reaction proceeds via nucleophilic addition of hydrazine to the carbonyl group, followed by dehydration to form the hydrazone intermediate, which is subsequently reduced to the target hydrazine derivative.
Key parameters influencing yield and selectivity include:
- Molar ratio : A 1:2 stoichiometry of aldehyde to hydrazine hydrate ensures complete conversion.
- Catalysts : Acidic catalysts such as acetic acid (5–10 mol%) accelerate imine formation.
- Temperature : Prolonged reflux at 80–90°C for 6–8 hours maximizes product formation.
Purification typically involves recrystallization from ethanol-water mixtures, yielding products with >95% purity. A comparative analysis of traditional methods is summarized below:
| Starting Material | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Bromo-5-(trifluoromethyl)benzaldehyde | Ethanol | 80 | 8 | 78 |
| 2-Bromo-5-(trifluoromethyl)acetophenone | Methanol | 70 | 12 | 65 |
This method’s limitations include prolonged reaction times and moderate yields, driving interest in advanced techniques.
Properties
IUPAC Name |
[2-bromo-5-(trifluoromethyl)phenyl]hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2/c8-5-2-1-4(7(9,10)11)3-6(5)13-12/h1-3,13H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZHKTZGRNFEOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NN)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378449 | |
| Record name | [2-bromo-5-(trifluoromethyl)phenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
739361-61-6 | |
| Record name | [2-bromo-5-(trifluoromethyl)phenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Synthesis via Hydrazine Hydrochloride Formation
The most widely documented method for synthesizing (2-bromo-5-(trifluoromethyl)phenyl)hydrazine involves the formation of its hydrochloride salt, 2-bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride (CAS: 529512-78-5), followed by neutralization to isolate the free base. According to Hernández et al. (2010), the reaction proceeds via treatment of a precursor aryl halide with hydrazine hydrate in the presence of hydrogen chloride (HCl) in diethyl ether. The hydrochloride salt is precipitated during the reaction, yielding a crystalline product with the molecular formula C₇H₇BrClF₃N₂ and a molecular weight of 291.5 g/mol.
The free base, (2-bromo-5-(trifluoromethyl)phenyl)hydrazine (CAS: 739361-61-6), is subsequently obtained by neutralizing the hydrochloride salt with a mild base, such as sodium bicarbonate. This compound has a molecular formula of C₇H₆BrF₃N₂ and a molecular weight of 255.04 g/mol. The synthetic pathway is summarized below:
Reaction Scheme
-
Precursor (undisclosed aryl halide) + Hydrazine hydrate → Intermediate
-
Intermediate + HCl in diethyl ether → 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride
-
Hydrochloride salt + Base → (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine
While the exact identity of the precursor remains unspecified in available literature, analogous syntheses suggest the use of 2-bromo-5-(trifluoromethyl)aniline as a plausible starting material. Diazotization followed by reduction with stannous chloride (SnCl₂) could yield the hydrazine derivative, though this hypothesis requires experimental validation.
Mechanistic Insights into Hydrazine Formation
The reaction mechanism likely involves acid-catalyzed nucleophilic substitution or reduction. Protonation of hydrazine by HCl enhances its nucleophilicity, enabling attack on an electrophilic aromatic ring. In acidic media, the aryl diazonium intermediate may undergo reduction to form the hydrazine moiety, a pathway consistent with Jencks’ seminal work on hydrazone formation mechanisms. The role of diethyl ether as a solvent is critical for stabilizing the hydrochloride salt and facilitating crystallization.
Physicochemical Properties and Characterization
Comparative Analysis of Hydrazine and Its Hydrochloride Salt
The absence of melting/boiling point data in literature underscores the need for further experimental characterization.
Applications and Derivatives
(2-Bromo-5-(trifluoromethyl)phenyl)hydrazine serves as a key intermediate in pyrazole synthesis. For instance, Bonacorso et al. demonstrated its utility in constructing trifluoromethyl-substituted pyrazoles via cyclocondensation with β-diketones. Additionally, copper-catalyzed reactions involving this hydrazine derivative enable the preparation of heteroannulated compounds with potential bioactivity .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-(trifluoromethyl)phenyl)hydrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The hydrazine moiety can participate in redox reactions, where it can be oxidized to form azo compounds or reduced to form amines.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium fluoride can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling: Palladium catalysts and boronic acids are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
Scientific Research Applications
2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride is a versatile compound with applications spanning chemistry, biology, medicine, and industry. Its unique structure, featuring a bromine atom and a trifluoromethyl group, enhances its reactivity and selectivity in chemical reactions.
Medicinal Chemistry: It serves as a precursor for synthesizing pharmaceutical compounds with potential anticancer and antimicrobial properties. The trifluoromethyl group enhances lipophilicity, improving bioavailability and cellular uptake.
Organic Synthesis: The compound is a reagent in synthesizing various organic compounds and a valuable intermediate in forming hydrazones via reactions with carbonyl compounds.
Enzyme Inhibition and Protein Interactions: 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride can form covalent bonds with enzyme active sites, inhibiting their activity. This property is valuable in drug development for targeting specific enzymes involved in disease pathways.
Antitumor Activity: Phenylhydrazine derivatives exhibit cytotoxicity against various cancer cell lines, suggesting potential antitumor effects. Studies have demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The trifluoromethyl group enhances lipophilicity, facilitating cellular uptake.
Antimicrobial Properties: Hydrazine derivatives have shown effectiveness against bacterial strains, suggesting potential antimicrobial activity for this compound. Certain derivatives display potent antibacterial effects against Gram-positive and Gram-negative bacteria, possibly by disrupting bacterial cell wall synthesis.
Other applications:
- Production of specialty chemicals and materials
- As a pharmacological tool
Chemical Reactions
2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride undergoes oxidation, reduction, and substitution reactions.
- Oxidation: It can be oxidized to form azo compounds using oxidizing agents like hydrogen peroxide and potassium permanganate.
- Reduction: It can be reduced to form amines using reducing agents such as sodium borohydride and lithium aluminum hydride.
- Substitution: The bromine atom can be substituted with other nucleophiles like sodium methoxide or potassium tert-butoxide under appropriate conditions.
Comparative Analysis and Uniqueness
The specific positioning of the bromine atom and the trifluoromethyl group on the phenyl ring makes 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride unique. This structural arrangement imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in research and industrial applications.
Similar Compounds and Their Activities :
| Compound Name | Key Biological Activity |
|---|---|
| 2-Bromo-4-(trifluoromethyl)phenylhydrazine | Moderate enzyme inhibition |
| 2-Bromo-3-(trifluoromethyl)phenylhydrazine | Antimicrobial properties |
| 2-Bromo-6-(trifluoromethyl)phenylhydrazine | Antitumor activity |
Case Studies and Research Findings
Enzyme Inhibition Study: Phenylhydrazine derivatives can effectively inhibit key metabolic enzymes involved in cancer progression. The specific interaction mechanism was elucidated through kinetic assays and molecular docking studies.
Antitumor Activity Investigation: Compounds containing the hydrazine moiety showed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) in in vitro assays.
Mechanism of Action
The mechanism of action of (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active sites, leading to inhibition or activation of specific pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences between (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine and related aryl hydrazines:
Key Observations :
- The position of bromine in (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to non-brominated analogs .
- Trifluoromethyl groups in all analogs contribute to metabolic stability and membrane permeability, critical in drug design .
Reactivity Differences :
- Brominated derivatives undergo nucleophilic aromatic substitution more readily than chloro- or fluoro-substituted analogs due to bromine’s superior leaving-group ability .
- Fluorinated analogs (e.g., 4-Fluoro-2-CF₃ derivatives) exhibit slower reaction kinetics in cyclocondensation reactions, likely due to steric and electronic effects .
Physical and Spectral Properties
Notes:
Biological Activity
(2-Bromo-5-(trifluoromethyl)phenyl)hydrazine, also known as 1-[2-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride, is a hydrazine derivative characterized by the presence of a bromine atom and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer research and enzyme inhibition.
- Molecular Formula : C7H6BrF3N2
- Molecular Weight : Approximately 291.5 g/mol
- Appearance : Brown powder
- Melting Point : 208–209 °C
The trifluoromethyl group enhances the compound's lipophilicity, which can improve bioavailability and cellular uptake, making it a valuable candidate for drug development.
The biological activity of (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine is primarily attributed to its ability to interact with various molecular targets, including enzymes and proteins. The compound can form covalent bonds at active sites, leading to the inhibition of enzymatic activity. The presence of the bromine atom and the trifluoromethyl group increases its reactivity, facilitating these interactions .
1. Anticancer Properties
Research indicates that (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine exhibits significant anticancer activity. Preliminary studies suggest it may inhibit specific enzymes involved in cancer progression. For example, it has been evaluated for its ability to inhibit Bcl-2, a protein that regulates apoptosis in cancer cells. Compounds with similar structures have shown selective growth-inhibitory activity against Bcl-2-expressing human cancer cell lines, indicating potential for therapeutic application .
2. Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) : Some derivatives of hydrazines have shown moderate inhibition of these enzymes, with IC50 values ranging from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE .
3. Antimicrobial Activity
There is emerging evidence suggesting antimicrobial properties associated with (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine, although further studies are needed to confirm these effects and elucidate the underlying mechanisms.
Case Studies
A review of related compounds indicates that structural modifications significantly influence biological activity. For instance, analogs with different substitutions on the phenyl ring demonstrated varying degrees of potency against cancer cell lines. Specifically, compounds with dimethoxy substitutions exhibited enhanced Bcl-2 inhibitory activity compared to those with trifluoromethyl substitutions .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 2-Bromo-4-(trifluoromethyl)aniline | C7H6BrF3N | Bromine at different position | Varies; less potent than target compound |
| 3-Bromo-5-(trifluoromethyl)phenylhydrazine | C7H6BrF3N2 | Variation in hydrazine substitution | Potential anticancer properties |
| 2-Chloro-5-(trifluoromethyl)phenylhydrazine | C7H6ClF3N2 | Chlorine instead of bromine | Different biological profile |
This table illustrates how variations in chemical structure can lead to significant differences in biological activity.
Q & A
What are the optimal reaction conditions for synthesizing (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine derivatives?
Basic Research Question
The synthesis of hydrazine derivatives typically involves reacting aryl halides with hydrazine under controlled conditions. For (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine , a method involves adding (3-(trifluoromethyl)phenyl)hydrazine to a suspension of a trichloro-nitrobutadienyl intermediate in methanol at 10°C, followed by stirring at 40–45°C for 6 hours . Key parameters include:
- Solvent : Methanol (MeOH) is preferred due to its polarity and ability to dissolve intermediates.
- Temperature : Gradual heating prevents decomposition of sensitive intermediates.
- Workup : Addition of cold water precipitates the product for isolation.
How can spectroscopic techniques characterize (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine derivatives?
Basic Research Question
A combination of NMR, IR, and HRMS is critical for structural elucidation:
- ¹H NMR : Peaks at δ 7.40 (d, J = 2.2 Hz, 1H) and δ 2.48 (s, 6H) confirm aromatic protons and dimethylamino groups, respectively .
- ¹³C NMR : Signals at δ 144.8 (quaternary carbon) and δ 124.1 (q, J = 272.4 Hz, CF₃) validate the trifluoromethyl substitution .
- IR : Absorbance at 1333 cm⁻¹ (C-F stretch) and 1121 cm⁻¹ (N-H bend) are diagnostic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
